n-Hexylpropanamide
Overview
Description
Scientific Research Applications
n-Hexylpropanamide, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Future Directions
The future directions for “Propanamide, N-hexyl-” could involve further exploration of its potential uses and properties. For instance, propanamide derivatives have been evaluated for their potential antibacterial activity , suggesting possible applications in the field of medicine.
Relevant Papers One relevant paper titled “N-Hexyl-3- (4-hydroxy-3,5-dimethoxyphenyl)propanamide” discusses the hydrolysis of amides under both acidic and alkaline conditions . Another paper titled “Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies” explores the potential of propanamide-based drug conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions: n-Hexylpropanamide, can be synthesized through the reaction of hexylamine with propanoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of propanamide, N-hexyl-, may involve the continuous flow process where hexylamine and propanoic acid are fed into a reactor along with a dehydrating agent. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: n-Hexylpropanamide, undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, propanamide, N-hexyl-, can be hydrolyzed to yield hexylamine and propanoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under appropriate conditions.
Major Products Formed:
Hydrolysis: Hexylamine and propanoic acid.
Reduction: Hexylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of propanamide, N-hexyl-, involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
Propanamide: The parent compound without the hexyl group.
N-methylpropanamide: A similar compound with a methyl group instead of a hexyl group.
N-ethylpropanamide: A similar compound with an ethyl group instead of a hexyl group.
Comparison: n-Hexylpropanamide, is unique due to the presence of the hexyl group, which imparts distinct physicochemical properties such as increased hydrophobicity and altered reactivity compared to its analogs. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
N-hexylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-7-8-10-9(11)4-2/h3-8H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNFFHLXDXOSGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333721 | |
Record name | Propanamide, N-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10264-24-1 | |
Record name | N-Hexylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10264-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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